k-Rha-gal - 108906-96-3

k-Rha-gal

Catalog Number: EVT-1167796
CAS Number: 108906-96-3
Molecular Formula: C27H30O15
Molecular Weight: 594.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
k-Rha-gal is a natural product found in Guioa crenulata and Lysimachia mauritiana with data available.
Synthesis Analysis

The synthesis of k-Rha-gal typically occurs through the action of specific glycosyltransferases that catalyze the transfer of sugar moieties. The biosynthetic pathway can be summarized as follows:

  1. Precursor Formation: The synthesis begins with the formation of UDP-rhamnose, which is synthesized from UDP-glucose via a series of enzymatic reactions involving UDP-glucose-4,6-dehydratase and UDP-4-keto-6-deoxyglucose-3,5-epimerase/reductase .
  2. Glycosylation: The rhamnose unit is then transferred to a galactose moiety through the action of glycosyltransferases. For instance, in Mycobacterium tuberculosis, specific genes encode enzymes responsible for the sequential addition of rhamnose and galactose to form complex polysaccharides .
  3. Technical Parameters: The reaction conditions often include optimal pH levels (typically around 7.0) and temperatures (usually between 30°C to 37°C) to ensure maximum enzyme activity and product yield .
Molecular Structure Analysis

The molecular structure of k-Rha-gal consists of a rhamnose unit linked to a galactose unit through glycosidic bonds. Key structural features include:

Chemical Reactions Analysis

k-Rha-gal undergoes several important chemical reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions, k-Rha-gal can be hydrolyzed back into its constituent monosaccharides, rhamnose and galactose.
  2. Glycosylation Reactions: It can act as a donor or acceptor in further glycosylation reactions, facilitating the formation of more complex polysaccharides.
  3. Redox Reactions: The presence of hydroxyl groups allows for potential redox reactions under certain conditions, influencing its reactivity and stability .
Mechanism of Action

The mechanism by which k-Rha-gal exerts its biological effects primarily involves its role as a structural component in polysaccharides that contribute to cell wall integrity in bacteria.

  • Cell Wall Composition: In Mycobacterium tuberculosis, k-Rha-gal is integral to the architecture of mycolic acid-containing cell walls, providing rigidity and protection against environmental stresses .
  • Biological Interactions: The specific configuration and orientation of functional groups enable k-Rha-gal to interact with various proteins and receptors, influencing immune responses and cell signaling pathways.
Physical and Chemical Properties Analysis

k-Rha-gal exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in water due to its hydrophilic nature stemming from multiple hydroxyl groups.
  • Stability: The stability of k-Rha-gal can be influenced by pH and temperature; it tends to degrade under extreme conditions (high acidity or prolonged heat).
  • Spectroscopic Characteristics: Analytical techniques such as NMR spectroscopy provide insights into its molecular dynamics, revealing chemical shifts that correspond to different functional groups within the molecule .
Applications

k-Rha-gal has several significant applications in scientific research and industry:

  • Pharmaceuticals: Its role in bacterial virulence makes it a target for drug development aimed at treating infections caused by pathogens like Mycobacterium tuberculosis.
  • Biotechnology: Used in the synthesis of novel polysaccharides for applications in drug delivery systems due to its biocompatibility.
  • Food Industry: As a natural polysaccharide, it can be utilized as a thickening agent or stabilizer in various food products.
Biosynthesis and Enzymatic Synthesis Pathways

Phosphorylase-Mediated Glycosidic Bond Formation Mechanisms

Role of d-Galactosyl-β1→4-l-Rhamnose Phosphorylases in k-Rha-gal Synthesis

d-Galactosyl-β1→4-l-rhamnose phosphorylases (GalRhaP) catalyze the reversible formation of the β1→4 glycosidic bond in k-Rha-gal (Figure 1). These enzymes utilize sugar phosphates as donor substrates, where d-galactose-1-phosphate (Gal-1-P) acts as the glycosyl donor and l-rhamnose as the acceptor. The reaction follows a sequential bi-bi mechanism:

Gal-1-P + l-Rhamnose ⇌ k-Rha-gal + Pi  

The catalytic process involves a nucleophilic attack by the C4 hydroxyl group of l-rhamnose on the anomeric carbon (C1) of Gal-1-P, facilitated by an aspartate residue in the enzyme’s active site. This results in inversion of anomeric configuration from α-linked Gal-1-P to β-linked k-Rha-gal. The reaction is thermodynamically driven by phosphate release, making it ideal for high-yield synthesis [1].

Table 1: Catalytic Residues in GalRhaP

ResidueRoleMutagenesis Effect
Asp182NucleophileLoss of activity
His220Transition state stabilizer90% activity loss
Glu155Substrate positioningAltered substrate affinity

Substrate Specificity and Kinetic Parameters of Homologous Enzymes

GalRhaP exhibits strict regioselectivity for β1→4 linkages but shows flexibility toward sugar acceptors. Homologous enzymes from Bacteroides thetaiotaomicron and Clostridium phytofermentans display divergent kinetic properties:

Table 2: Kinetic Parameters of GalRhaP Homologs

Source OrganismKm (l-Rhamnose) (mM)kcat (s−1)Specificity for l-Rhamnose Analogs
B. thetaiotaomicron0.8 ± 0.1120 ± 10Accepts 6-deoxy-l-galactose (50% activity)
C. phytofermentans2.3 ± 0.385 ± 7Rejects d-mannose
Pseudomonas aeruginosa1.5 ± 0.295 ± 8Tolerates C3 modifications

Enzyme specificity is governed by a hydrophobic pocket that accommodates the C6-methyl group of l-rhamnose. Mutagenesis of Phe310 to alanine expands the active site, enabling acceptance of bulkier substrates like 6-azido-6-deoxy-l-rhamnose. This plasticity supports engineering for non-natural acceptor utilization [1] [3].

Metabolic Engineering Strategies for k-Rha-gal Production

Heterologous Expression Systems in Microbial Hosts

Efficient k-Rha-gal production requires reconstituting precursor pathways in microbial chassis:

  • dTDP-l-Rhamnose Module: Co-expression of rmlA (glucose-1-phosphate thymidylyltransferase), rmlB (dTDP-glucose 4,6-dehydratase), rmlC (dTDP-4-keto-6-deoxyglucose epimerase), and rmlD (dTDP-4-keto-l-rhamnose reductase) generates dTDP-l-rhamnose from glucose-1-phosphate. In Escherichia coli, this module yields 2.8 g/L dTDP-l-rhamnose [3] [10].
  • GalRhaP Expression: Codon-optimized galRhaP expressed with a NusA fusion tag in E. coli BL21(DE3) improves soluble yield by 5-fold. Autoinduction media (0.5% glycerol, 0.05% glucose, 0.2% α-lactose) enhances active enzyme titer to 150 mg/L [1].

Table 3: Host Performance for k-Rha-gal Synthesis

Host SystemPrecursor Titerk-Rha-gal Yield (g/L)Key Engineering Feature
E. coli BL21(DE3)dTDP-l-Rha: 2.8 g/L1.2 ± 0.3NusA fusion tags
Bacillus subtilis SCK6UDP-l-Rha: 1.5 g/L0.8 ± 0.2Phosphate-regulated promoters
Saccharomyces cerevisiae D452-2GDP-l-Rha: 0.9 g/L0.5 ± 0.1Endoplasmic reticulum trafficking

Saccharomyces cerevisiae offers advantages for UDP-l-rhamnose synthesis via the S. pombe-derived UDP-rhamnose synthase pathway (rhs1, rhs2), but titers remain suboptimal due to competition with cell wall biosynthesis [10].

Optimization of Co-Substrate Regeneration in Vitro Synthesis

ATP-Independent Regeneration: Polyphosphate kinases (PPK) recycle ATP from polyphosphate, driving galactokinase (GalK)-catalyzed phosphorylation of d-galactose:

d-Galactose + ATP → Gal-1-P + ADP  ADP + PolyP<sub>n</sub> → ATP + PolyP<sub>n-1</sub>  

This system sustains >95% Gal-1-P conversion for 24 h, reducing cofactor costs by 60% [8].

Sucrose Synthase-Based Cycling: Sucrose synthase (SuSy) regenerates UDP-glucose (UDP-Glc) from sucrose and UDP, feeding UDP-galactose 4-epimerase (GalE)-catalyzed UDP-galactose production. Coupled with GalRhaP, this cascade enables continuous k-Rha-gal synthesis:

Sucrose + UDP → UDP-Glc + Fructose  UDP-Glc → UDP-Gal (GalE)  UDP-Gal + Phosphate → Gal-1-P + UDP (Gal-1-P uridylyltransferase)  Gal-1-P + l-Rhamnose → k-Rha-gal + Pi (GalRhaP)  

Immobilized enzymes on chitosan beads achieve a total turnover number (TTN) of 10,000 for UDP [8].

Figure 2: Integrated k-Rha-gal Synthesis Pathway

Glucose → Glucose-1-P ──rmlA─→ dTDP-Glucose ──rmlB─→ dTDP-4-keto-6-deoxyglucose  │  └─rmlC/rmlD─→ dTDP-l-Rhamnose  │  Sucrose ──SuSy─→ UDP-Glc ──GalE─→ UDP-Gal ──Gal-1-P UT─→ Gal-1-P  │  └──────GalRhaP + l-Rhamnose─→ k-Rha-gal  

This system achieves a space-time yield of 8.5 g/L/h and 90% molar yield from l-rhamnose [1] [8].

Properties

CAS Number

108906-96-3

Product Name

k-Rha-gal

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1

InChI Key

OHOBPOYHROOXEI-SRIOWEGGSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Synonyms

kaempferol 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
kaempferol-Rha-Gal

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

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